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1-(4-Methoxypyridin-2-YL)ethan-1-OL

Cat. No.: B6327201
CAS No.: 105552-58-7
M. Wt: 153.18 g/mol
InChI Key: OVCBUNMKJZUZSX-UHFFFAOYSA-N
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Description

Significance of Methoxypyridine Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs. rsc.orgrsc.org The incorporation of a methoxy (B1213986) group onto the pyridine scaffold, creating a methoxypyridine, can significantly influence the molecule's properties. This substitution can enhance biochemical potency, improve metabolic stability, increase cellular permeability, and address protein-binding issues. rsc.org

In organic synthesis, methoxypyridines serve as versatile intermediates. The methoxy group can act as a "masked" pyridone, a functional group that can be revealed later in a synthetic sequence. This strategy has proven effective in the total synthesis of complex natural products like Lycopodium alkaloids. nih.gov The electron-withdrawing nature of the methoxy group also modulates the basicity of the pyridine nitrogen, a property that can be fine-tuned for specific applications. nih.gov Furthermore, the methoxypyridine motif has been instrumental in developing gamma-secretase modulators for potential Alzheimer's disease treatment by improving their activity and solubility. nih.govnih.gov

Overview of Alcohol Functionality in Heterocyclic Systems

The presence of an alcohol functional group within a heterocyclic system introduces a reactive site that can participate in a wide array of chemical transformations. Alcohols can act as alkylating agents in the formation of other nitrogen heterocycles, a process that can be both efficient and stereoselective. researchgate.net This reactivity is harnessed in acceptorless dehydrogenative coupling (ADC) reactions, where alcohols serve as sustainable precursors for the synthesis of various N-heterocycles, producing only hydrogen and water as byproducts. nih.govresearchgate.netspringernature.com This environmentally friendly approach is gaining traction for the synthesis of valuable compounds. researchgate.net

Moreover, the alcohol functionality can be a key element in bio-inspired reactions. For instance, the radical-mediated elimination of water from an alcohol, a process central to DNA biosynthesis, is being explored for the development of mild and novel alkylation methods in synthetic organic chemistry. nih.gov

Rationale for Investigating 1-(4-Methoxypyridin-2-YL)ethan-1-OL within Modern Chemical Paradigms

The specific molecule, this compound, combines the advantageous features of both the methoxypyridine scaffold and the alcohol functionality. The methoxy group at the 4-position of the pyridine ring is expected to influence the electronic properties and reactivity of the molecule. The secondary alcohol at the ethyl substituent provides a handle for further chemical modifications and the potential for stereochemical control in synthetic applications.

The investigation of this compound is driven by the need to expand the chemical space of pyridine derivatives, which are known to possess a wide range of biological activities. nih.gov The unique combination of the methoxypyridine core and the ethanol (B145695) substituent makes this compound a compelling target for synthetic chemists and medicinal chemists alike. Its structural motifs are found in various bioactive molecules, suggesting its potential as a building block for the development of new therapeutic agents.

Chemical Data and Properties

Below are tables detailing the properties of the parent compound, 4-methoxypyridine (B45360), and a related ketone, 1-(4-methoxypyridin-2-yl)ethanone (B1323375), which is a direct precursor to the alcohol of interest.

Table 1: Properties of 4-Methoxypyridine

PropertyValue
Molecular FormulaC₆H₇NO
Molecular Weight109.13 g/mol
Boiling Point108-111 °C/65 mmHg (lit.) sigmaaldrich.com
Density1.075 g/mL at 25 °C (lit.) sigmaaldrich.com
Refractive Indexn20/D 1.516 (lit.) sigmaaldrich.com
CAS Number620-08-6 sigmaaldrich.com

Table 2: Properties of 1-(4-Methoxypyridin-2-yl)ethanone

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol nih.gov
CAS Number59576-28-2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B6327201 1-(4-Methoxypyridin-2-YL)ethan-1-OL CAS No. 105552-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxypyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCBUNMKJZUZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Characterization of 1 4 Methoxypyridin 2 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The reduction of the ketone in 1-(4-methoxypyridin-2-yl)ethanone (B1323375) to a secondary alcohol in 1-(4-Methoxypyridin-2-YL)ethan-1-OL would lead to characteristic changes in the ¹H NMR spectrum. The singlet for the acetyl methyl protons in the ethanone (B97240) would be replaced by a doublet for the methyl group (CH₃) coupled to the adjacent methine proton (CH-OH). The newly formed methine proton would appear as a quartet, coupled to the methyl protons. The hydroxyl proton (OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The aromatic protons on the pyridine (B92270) ring are expected to show distinct signals. Based on the structure of 4-methoxypyridine (B45360), the proton at the 6-position (adjacent to the nitrogen) would likely appear at the most downfield chemical shift, followed by the proton at the 3-position and the proton at the 5-position. The methoxy (B1213986) group protons would appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
Pyridine H-6~8.2-8.4d~5-6 Hz
Pyridine H-3~7.0-7.2d~2-3 Hz
Pyridine H-5~6.7-6.9dd~5-6 Hz, ~2-3 Hz
CH-OH~4.8-5.0q~6-7 Hz
OCH₃~3.8-4.0s-
CH₃~1.4-1.6d~6-7 Hz
OHVariablebr s-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, the ¹³C NMR spectrum would show signals for the eight carbon atoms present.

The carbon of the methoxy group (OCH₃) would appear in the upfield region. The methyl carbon (CH₃) of the ethanol (B145695) moiety would also be in the upfield region. The carbon atom of the C-OH group would be significantly shifted downfield compared to the methyl carbon. The pyridine ring carbons would appear in the aromatic region, with their chemical shifts influenced by the positions of the nitrogen atom and the methoxy and ethanol substituents. The carbon atom bearing the methoxy group (C-4) and the carbon atom attached to the ethanol group (C-2) would have distinct chemical shifts from the other pyridine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2~160-165
Pyridine C-6~148-152
Pyridine C-4~165-170
Pyridine C-3~105-110
Pyridine C-5~108-112
CH-OH~65-70
OCH₃~55-60
CH₃~20-25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used for the characterization of organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. nih.gov The chemical shift range for ¹⁹F is much wider than for ¹H, providing high resolution and sensitivity to subtle changes in the electronic environment. nih.gov

While no specific fluorinated analogues of this compound were identified in the reviewed literature, the introduction of a fluorine atom into the pyridine ring or the methoxy group would provide a valuable spectroscopic handle. For instance, a fluorine atom at the 5-position of the pyridine ring would be expected to show a distinct signal in the ¹⁹F NMR spectrum. The chemical shift and coupling constants of this fluorine atom would provide valuable information about the electronic structure of the molecule and could be used to study its interactions with other molecules. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a powerful tool for the analysis of volatile and thermally stable compounds. nih.govnih.gov The analysis of pyridine derivatives by GC-MS is a well-established method. nih.govnih.gov

In a GC-MS analysis of this compound, the compound would first be separated from other components in the gas chromatograph. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions would be detected, providing a mass spectrum. The fragmentation pattern would be characteristic of the compound's structure. Expected fragmentation pathways could include the loss of a methyl group, a methoxy group, a water molecule, or cleavage of the bond between the pyridine ring and the ethanol moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is particularly useful for the analysis of less volatile or thermally labile compounds. nist.gov The analysis of pyridine alkaloids and related compounds by LC-MS is frequently reported in the literature. nist.gov

For the analysis of this compound, LC-MS would be a suitable technique. The compound would be separated by liquid chromatography, often using a reversed-phase column, and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which typically produces a protonated molecular ion [M+H]⁺. This allows for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information.

Chromatographic Analysis for Purity and Enantiomeric Excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For this compound, HPLC methods are crucial for verifying its purity after synthesis and for the separation of its potential enantiomers, given the presence of a chiral center at the carbinol carbon.

While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, suitable methodologies can be extrapolated from the analysis of structurally related pyridine and chiral alcohol compounds. Reverse-phase HPLC is the most common approach for the analysis of pyridine derivatives. helixchrom.comsielc.comnih.gov In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

For the achiral purity analysis of this compound, a C18 column is a standard choice, offering good retention and separation of polar and non-polar analytes. researchgate.netdtic.mil The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govhelixchrom.com The buffer's pH can be adjusted to control the ionization state of the basic pyridine nitrogen, thereby influencing its retention. An acidic mobile phase is often employed for basic compounds like pyridine derivatives to ensure good peak shape. helixchrom.comsielc.com Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong ultraviolet absorbance. dtic.mil

Given that this compound is a chiral molecule, the separation of its enantiomers is of significant interest. Chiral HPLC is the preferred method for this purpose, utilizing a chiral stationary phase (CSP). nih.govunife.itchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating the enantiomers of chiral alcohols and other pharmaceuticals. nih.govnih.gov The choice of mobile phase in chiral separations can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions, depending on the specific CSP and analyte. nih.govunife.it

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound is presented in the data tables below. Table 1 outlines a potential reverse-phase HPLC method for purity determination, while Table 2 details a plausible chiral HPLC method for enantiomeric separation. These conditions are based on established principles for the analysis of similar compounds. helixchrom.comnih.govnih.govnih.gov

Table 1: Proposed Reverse-Phase HPLC Method for Purity Analysis of this compound

ParameterCondition
Stationary Phase (Column) C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (UV)
Injection Volume 10 µL
Expected Retention Time ~ 7.5 min (dependent on exact system)

Table 2: Proposed Chiral HPLC Method for Enantiomeric Separation of this compound

ParameterCondition
Stationary Phase (Column) Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 270 nm (UV)
Injection Volume 10 µL
Expected Elution Order Enantiomer 1 followed by Enantiomer 2 (order to be determined experimentally)

It is important to note that method development and validation would be required to confirm the suitability and performance of these proposed conditions for the routine analysis of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxypyridin 2 Yl Ethan 1 Ol

Reactivity Profiles of the Pyridine (B92270) Nucleus

The pyridine ring in 1-(4-methoxypyridin-2-yl)ethan-1-ol exhibits a distinct reactivity pattern, influenced by the nitrogen heteroatom and the activating methoxy (B1213986) substituent.

Nucleophilic and Electrophilic Substitution Pathways

The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally deactivates it towards electrophilic aromatic substitution while making it susceptible to nucleophilic attack. However, the presence of the electron-donating methoxy group at the 4-position significantly influences this reactivity.

Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions, as the negative charge of the intermediate is stabilized by delocalization onto the electronegative nitrogen atom. unimi.itlookchem.com For 4-methoxypyridine (B45360) derivatives, nucleophilic attack is a viable pathway. For instance, amination of 4-alkoxypyridines can proceed smoothly at the C2- or C4-position, even without the assistance of an electron-withdrawing group, when using systems like sodium hydride with lithium iodide. illinois.edu

Electrophilic substitution on the pyridine ring is generally challenging due to the ring's electron-deficient character. To facilitate such reactions, the pyridine nitrogen is often converted to an N-oxide. This transformation increases the electron density of the ring, particularly at the 4-position, making it more susceptible to electrophilic attack. nih.gov The methoxy group at the 4-position in this compound would further activate the ring towards electrophilic attack, although steric hindrance from the adjacent secondary alcohol group at the 2-position could influence the regioselectivity of such reactions.

Transformations of the Secondary Alcohol Moiety

The secondary alcohol group is a key site of reactivity in this compound, readily undergoing oxidation to form the corresponding ketone and participating in other transformations.

Oxidation Reactions and Derivative Formation

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. yonedalabs.com For this compound, this reaction yields 1-(4-methoxypyridin-2-yl)ethanone (B1323375). A common and mild reagent for this purpose is Pyridinium (B92312) Chlorochromate (PCC). libretexts.orgchemrxiv.org PCC is known to efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. yonedalabs.com

The resulting ketone, 1-(4-methoxypyridin-2-yl)ethanone, is a versatile intermediate in its own right, participating in various further reactions. princeton.edunih.gov

Table 1: Oxidation of Secondary Alcohols

Starting Material Oxidizing Agent Product Notes
Secondary Alcohol Pyridinium Chlorochromate (PCC) Ketone Mild conditions, high efficiency. libretexts.orgchemrxiv.org

Reduction Reactions of the Pyridine Ring

The reduction of the pyridine ring to a piperidine (B6355638) is a valuable transformation for accessing saturated nitrogen heterocycles. Various methods have been developed for this purpose. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under hydrogen pressure is a common approach.

Transfer hydrogenation offers a milder alternative. For instance, the rhodium complex [Cp*RhCl2]2 can catalyze the transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture, yielding piperidines or tetrahydropyridines depending on the substitution pattern. Another method involves the use of samarium diiodide in the presence of water, which has been shown to rapidly reduce pyridine to piperidine at room temperature. These methods are generally applicable to substituted pyridines and could be employed for the reduction of the pyridine nucleus in this compound.

Reaction Mechanisms in Cross-Coupling Processes

The development of cross-coupling reactions has revolutionized the synthesis of complex molecules. This compound and its derivatives are potential substrates for such transformations, particularly in the realm of modern metallaphotoredox catalysis.

Metallaphotoredox Suzuki-Miyaura Cross-Couplings

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Metallaphotoredox catalysis merges photoredox catalysis with transition metal catalysis, enabling novel and previously challenging transformations. In this context, alcohols can be activated and used as coupling partners. One strategy involves the conversion of the alcohol to an alkyl oxalate, which can then participate in a metallaphotoredox-catalyzed C(sp³)–C(sp²) cross-coupling with an aryl halide.

The proposed mechanism for such a reaction involves a dual catalytic cycle. A photoredox catalyst, upon excitation by light, generates a radical from the alkyl oxalate. Concurrently, a nickel catalyst undergoes oxidative addition with the aryl halide. The generated alkyl radical is then trapped by the Ni(II)-aryl complex to form a Ni(III) intermediate. Subsequent reductive elimination affords the cross-coupled product and regenerates the active catalysts.

Table 2: Example of Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling of an Alcohol Derivative

Alcohol Derivative Aryl Halide Photocatalyst Nickel Catalyst Product Yield

This methodology allows for the use of readily available alcohols as coupling fragments, expanding the synthetic utility of the Suzuki-Miyaura reaction and related cross-coupling processes.

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, often serving as key steps in catalytic cycles. libretexts.orglibretexts.org Oxidative addition involves the addition of a substrate to a metal center, leading to an increase in both the metal's oxidation state and its coordination number. libretexts.org Conversely, reductive elimination is the reverse process, where two ligands are eliminated from the metal center to form a new molecule, resulting in a decrease in the metal's oxidation state and coordination number. libretexts.org

For a complex involving this compound as a ligand, these processes would involve the metal center of the complex. While specific studies detailing the oxidative addition and reductive elimination pathways for this exact compound are not extensively documented in the reviewed literature, the principles can be inferred from related systems. The reaction is facilitated by electron-rich metal centers in a low oxidation state for oxidative addition, and by metal centers in a higher oxidation state for reductive elimination. libretexts.org The reversibility of these steps can be influenced by solvent effects; for instance, the coordination of a solvent like THF can stabilize the products of oxidative addition, while weakly coordinating solvents may favor reductive elimination. nih.gov

A hypothetical example of an oxidative addition/reductive elimination sequence relevant to cross-coupling reactions is outlined below. libretexts.org

Table 1: Hypothetical Steps in a Catalytic Cycle

StepDescriptionChange in Metal Oxidation State
Oxidative Addition A substrate (e.g., an aryl halide) adds to the metal center.Increases by 2
Transmetalation An organometallic reagent transfers an organic group to the metal center.No change
Reductive Elimination The two organic groups couple and are eliminated from the metal center.Decreases by 2

Radical and Single Electron Transfer (SET) Mechanisms

Radical and single-electron transfer (SET) mechanisms are crucial in a variety of organic transformations. sigmaaldrich.comyoutube.com SET processes involve the transfer of a single electron between species, leading to the formation of radical ions. sigmaaldrich.comlibretexts.org These mechanisms are particularly relevant in photoredox catalysis. sigmaaldrich.com

Visible Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing light to initiate chemical reactions under mild conditions. mdpi.comprinceton.edu This method often relies on photosensitizers, such as ruthenium or iridium complexes, that can absorb visible light and engage in single-electron transfer processes with organic substrates. princeton.eduacs.org

Upon photoexcitation, the photocatalyst can be converted into a potent oxidant and reductant. acs.org This excited state can then participate in either an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a donor molecule, becoming reduced. This reduced form of the catalyst is a strong reductant and can donate an electron to a substrate, thus regenerating the ground-state photocatalyst and propagating the catalytic cycle. Conversely, in a reductive quenching cycle, the excited photocatalyst donates an electron to an acceptor molecule.

While direct studies on the visible light photoredox catalysis of this compound are limited, related pyridyl-containing compounds have been investigated in such transformations. For instance, the trifluoromethylation of pyridines has been achieved using photoredox catalysis. acs.org The general mechanism often involves the generation of a radical species through a SET event, which then undergoes further reactions. mdpi.com

Table 2: Common Photocatalysts in Visible Light Photoredox Catalysis

PhotocatalystAbbreviationTypical Application
Tris(2,2'-bipyridine)ruthenium(II)[Ru(bpy)₃]²⁺Reductive and oxidative transformations acs.org
Tris(2-phenylpyridine)iridium(III)[Ir(ppy)₃]a-Amino radical generation caltech.edu
Eosin Y-Thiol-ene reactions

Radical-Polar Crossover Events

Radical-polar crossover reactions represent a powerful strategy in organic synthesis where a radical intermediate is converted into an ionic one, or vice versa, within a single transformation. thieme-connect.denih.gov This allows for the combination of the distinct reactivity patterns of radicals and ions to construct complex molecular architectures. thieme-connect.de These reactions can be initiated through various means, including photoredox catalysis. researchgate.netdntb.gov.ua

A typical radical-polar crossover event might involve the single-electron reduction of a substrate to form a radical anion, which then undergoes a radical-type reaction (e.g., addition to an alkene). The resulting radical can then be oxidized to a cation, which subsequently undergoes a polar reaction (e.g., nucleophilic attack). This sequence allows for the formation of multiple bonds in a single operation. nih.gov

An example of a radical-polar crossover annulation has been used to access complex terpenoid motifs under mild conditions. nih.gov While specific applications involving this compound are not detailed in the available literature, the functional groups present in the molecule (a pyridine ring and a hydroxyl group) could potentially participate in such crossover reactions. Recently, an electrochemical oxidative radical-polar crossover has been developed to synthesize 1,4-keto carboxylates, demonstrating the utility of this approach in creating valuable chemical scaffolds. nih.gov

Coordination Chemistry and Complex Formation

The pyridyl nitrogen and the hydroxyl group of this compound make it a versatile ligand for coordinating with various metal ions. The coordination can lead to the formation of both mononuclear and dinuclear complexes. nih.govresearchgate.net

Formation of Mononuclear and Dinuclear Metal Complexes

The ligand can chelate to a single metal center through both the pyridyl nitrogen and the hydroxyl oxygen, forming a stable five-membered ring and resulting in a mononuclear complex . researchgate.net The formation of such complexes has been observed with various transition metals. researchgate.netrsc.org

Furthermore, this ligand can also act as a bridging ligand between two metal centers, leading to the formation of dinuclear complexes . nih.govnih.gov In such arrangements, the pyridine nitrogen might coordinate to one metal center while the hydroxyl group coordinates to a second, or the ligand could bridge two metal centers in other ways depending on the reaction conditions and the nature of the metal ions. nih.gov The study of dinuclear complexes is an active area of research due to their interesting magnetic and electronic properties, which arise from the interactions between the two metal centers. nih.gov

Table 3: Examples of Metal Complexes with Pyridyl-Alcohol Type Ligands

Metal IonComplex TypePotential ApplicationReference
Manganese(II)Mononuclear and DinuclearCatalysis researchgate.net
Copper(II)Mononuclear and DinuclearBiomimetic Catalysis nih.govrsc.org
Ruthenium(II)Mononuclear and DinuclearPhotophysics nih.gov
Osmium(II)Mononuclear and DinuclearPhotophysics nih.gov

Ligand Exchange and Coordination Sphere Dynamics

The ligands coordinated to a metal center are not static and can undergo exchange with other ligands present in the solution. This process, known as ligand exchange , is a fundamental aspect of coordination chemistry. researchgate.net The rate and equilibrium of ligand exchange reactions depend on several factors, including the nature of the metal ion, the incoming and outgoing ligands, and the solvent.

The coordination sphere of a metal complex refers to the array of ligands directly bonded to the metal center. The dynamics of this coordination sphere, including ligand exchange and conformational changes, play a critical role in the reactivity of the complex. For complexes of this compound, the lability of the coordinated ligands would influence its catalytic activity and its ability to participate in various chemical transformations. For instance, the dissociation of a ligand could create a vacant coordination site, which is often a prerequisite for substrate binding in a catalytic cycle. The stability of the chelate ring formed by the ligand would also be a significant factor in these dynamics. researchgate.net

Spin Crossover Phenomena in Iron(II) Complexes.

Intensive investigation of existing scientific literature and chemical databases reveals a notable absence of specific research detailing the spin crossover (SCO) phenomena in iron(II) complexes incorporating the ligand This compound . While the field of spin crossover is rich with studies on iron(II) complexes with various nitrogen-containing heterocyclic ligands, this particular compound does not appear to have been a subject of such investigations in the available research.

Spin crossover is a phenomenon observed in certain metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation. mdpi.comsemanticscholar.orgnih.gov This transition is accompanied by changes in magnetic, optical, and structural properties, making these materials promising for applications in memory devices, sensors, and displays. mdpi.comsemanticscholar.org The transition from the diamagnetic LS state (S=0 for Fe(II)) to the paramagnetic HS state (S=2 for Fe(II)) is a key feature of these compounds. mdpi.comnih.gov

Research on structurally related ligands offers insights into the factors that might influence such phenomena. For instance, studies on iron(II) complexes with the ligand 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine demonstrate that the introduction of a methoxy group can significantly influence the spin crossover temperature. mdpi.comnih.gov Furthermore, the nature of the counter-anions and the presence of solvent molecules in the crystal lattice have been shown to play a crucial role in the characteristics of the spin transition, such as its abruptness, completeness, and the presence of hysteresis. mdpi.comnih.govnih.gov

In typical iron(II) SCO complexes, the central iron atom is coordinated in a distorted octahedral geometry. mdpi.comrsc.org The spin state transition involves a change in the Fe-N bond lengths, which in turn affects the vibrational modes and can be observed through various spectroscopic techniques. nih.gov

Given that This compound is commercially available and used as a building block in organic synthesis and as a ligand in coordination chemistry , its potential to form spin crossover active iron(II) complexes remains an open area for future research. The presence of both a pyridine nitrogen and an alcohol oxygen offers potential bidentate coordination sites. Theoretical calculations and experimental synthesis would be required to determine the ligand field strength it imparts on an iron(II) center and whether it is sufficient to induce spin crossover behavior.

Computational and Theoretical Chemistry Studies of 1 4 Methoxypyridin 2 Yl Ethan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For a molecule like 1-(4-Methoxypyridin-2-YL)ethan-1-OL, DFT calculations can offer a deep understanding of its fundamental chemical nature.

Investigation of Electronic Structure and Energetics

DFT calculations can be employed to determine the optimized molecular geometry of this compound in its ground state. By using a suitable functional, such as B3LYP, and a basis set like 6-31G(d,p), one can compute key electronic properties. nih.govniscair.res.in These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group would be expected to be regions of high electron density, making them susceptible to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Pyridine Derivatives

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability. nih.gov
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Elucidation of Reaction Mechanisms and Transition States

DFT is also instrumental in mapping out potential reaction pathways for this compound. For instance, in reactions such as oxidation or esterification of the alcohol group, DFT can be used to calculate the energies of reactants, products, and, crucially, the transition states connecting them. echemi.com The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction's feasibility.

For example, the activation of the alcohol by pyridine, a common step in organic synthesis, involves the formation of a pyridinium (B92312) ion intermediate. echemi.com DFT calculations could model this process for this compound, elucidating the role of the methoxy (B1213986) group in modulating the reactivity of the pyridine nitrogen.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. ncert.nic.in For this compound, these methods can predict its interactions with other molecules and its conformational landscape.

Prediction of Molecular Recognition and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While not targeting a specific biological receptor, general docking studies can be performed to understand the non-covalent interaction patterns of this compound. These interactions are primarily driven by hydrogen bonding, electrostatic interactions, and van der Waals forces.

The hydroxyl group and the pyridine nitrogen of the molecule are key sites for hydrogen bonding, acting as both donor and acceptor. The methoxy group can also participate as a hydrogen bond acceptor. The aromatic pyridine ring can engage in π-π stacking or cation-π interactions. By docking the molecule into a variety of generic binding pockets, a profile of its interaction preferences can be built. This information is valuable for understanding its potential to interact with various molecular partners.

Conformational Analysis and Tautomerism Studies

The flexibility of the ethan-1-ol side chain in this compound allows it to adopt various conformations. Conformational analysis, using methods like molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them. nih.govacs.org This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Tautomerism, the interconversion between structural isomers, is also a relevant area of study. For pyridine derivatives, proton transfer can lead to different tautomeric forms. mdpi.com Theoretical calculations can determine the relative energies of these tautomers in different environments (e.g., gas phase vs. solvent), predicting the most prevalent form under specific conditions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or other properties using statistical methods. chemrevlett.comnih.gov While direct QSAR models for this compound would require a dataset of structurally similar compounds with known activities, the principles of QSAR can be discussed in the context of this molecule.

A QSAR study on a series of pyridine derivatives would involve calculating a set of molecular descriptors for each compound. wjpsonline.com These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Once these descriptors are calculated, a mathematical model (e.g., multiple linear regression, partial least squares) is developed to relate them to the observed activity. chemrevlett.com Such a model can then be used to predict the activity of new, unsynthesized compounds. For this compound, descriptors such as its calculated lipophilicity (logP), polar surface area, and electronic properties would be key inputs for a QSAR model. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor TypeExample DescriptorInformation Provided
ElectronicHOMO/LUMO EnergiesReactivity, electron-donating/accepting ability.
StericMolecular VolumeSize and shape of the molecule.
LipophilicLogPPartitioning between aqueous and lipid phases.
TopologicalWiener IndexBranching and connectivity of the molecular graph.

Development of Predictive Models for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the biological activity or chemical reactivity of compounds based on their molecular structures. nih.govchemrevlett.com For a series of compounds including this compound and its analogs, a QSAR model could be developed to predict a specific activity, such as inhibitory potential against a particular enzyme or its cytotoxic effects on a cancer cell line. mdpi.com

The process begins with the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. A statistical method, such as Multiple Linear Regression (MLR), is then employed to build a mathematical model that correlates a selection of these descriptors with the observed activity. chemrevlett.comnih.gov

For a hypothetical QSAR model predicting anticancer activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration), the resulting equation might look like:

pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

The reliability of such a model is assessed through rigorous internal and external validation techniques. chemrevlett.com Key statistical parameters include the coefficient of determination (R²), which measures the goodness-of-fit, and the cross-validated R² (Q²), which assesses the model's predictive power. chemrevlett.comnih.gov A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds.

Table 1: Hypothetical QSAR Model for Anticancer Activity of this compound Analogs
Descriptor TypeDescriptor ExampleCoefficient (β)Description
TopologicalWiener Index (W)+0.15Relates to molecular branching and size.
ElectronicDipole Moment (µ)-0.28Measures the polarity of the molecule.
Quantum-ChemicalLUMO Energy (ELUMO)-0.45Energy of the Lowest Unoccupied Molecular Orbital, relates to electron-accepting ability.
ConstitutionalMolecular Weight (MW)+0.05Mass of the molecule.
Model Statistics: R² = 0.89, Q² = 0.75, F-statistic = 55.4, p-value < 0.001

In Silico Screening and Compound Design

In silico screening, particularly structure-based virtual screening using molecular docking, is a cornerstone of modern drug discovery. nih.govresearchgate.net This technique can be used to identify potential biological targets for this compound or to design novel derivatives with enhanced binding affinity for a known target, such as a protein kinase. nih.gov Kinases are a common target for pyridine-containing compounds due to their ability to interact with the ATP-binding site. nih.govnih.gov

The process involves docking the 3D structure of the compound into the binding site of a target protein. A scoring function then estimates the binding affinity, typically expressed as a binding energy (in kcal/mol), and predicts the most likely binding pose. nih.govacs.org Lower binding energies suggest more favorable interactions.

For instance, this compound could be docked into the active site of a kinase like Epidermal Growth Factor Receptor (EGFR). The docking results would highlight key interactions, such as hydrogen bonds between the compound's hydroxyl group or pyridine nitrogen and amino acid residues in the binding pocket (e.g., methionine, glycine). nih.gov These insights can guide the design of new analogs. For example, modifying substituents on the pyridine ring could optimize van der Waals or hydrophobic interactions with non-polar residues in the pocket, potentially improving binding affinity and inhibitory activity. acs.org

Table 2: Hypothetical Molecular Docking Results for this compound and Designed Analogs against a Kinase Target
CompoundModificationBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundParent Compound-7.8Met793, Gly796Hydrogen Bond
Analog A-OCH₃ → -OCF₃-8.5Met793, Leu718, Val726Hydrogen Bond, Hydrophobic
Analog BEthanol (B145695) → Propanol-8.2Met793, Ala743, Leu844Hydrogen Bond, Hydrophobic
Analog CH at pyridine-5 → Cl-9.1Met793, Cys797, Leu844Hydrogen Bond, Halogen Bond

Analysis of Intermolecular Interactions and Solvation Effects

Characterization of Hydrogen Bonding Capabilities

The ability of a molecule to form hydrogen bonds is critical to its physical properties and its interactions with biological targets. quora.comyoutube.com this compound possesses multiple functional groups capable of participating in hydrogen bonding.

The hydroxyl (-OH) group is the primary hydrogen bond donor, with the hydrogen atom carrying a partial positive charge. youtube.com This group can also act as a hydrogen bond acceptor through its oxygen lone pairs. The nitrogen atom in the pyridine ring, with its available lone pair of electrons, is a strong hydrogen bond acceptor. quora.comresearchgate.net Additionally, the oxygen atom of the methoxy (-OCH₃) group can act as a weaker hydrogen bond acceptor.

Computational methods, such as Density Functional Theory (DFT), can be used to model and quantify these interactions. Calculations can determine the geometry and energy of hydrogen bonds formed between the compound and solvent molecules (like water) or with amino acid residues in a protein's active site. acs.org The presence of both donor and acceptor sites allows the molecule to form complex hydrogen-bonding networks, influencing its solubility and binding orientation. nih.gov

Table 3: Hydrogen Bonding Potential of this compound
Functional GroupAtomRoleRelative Strength
HydroxylHDonorStrong
HydroxylOAcceptorStrong
PyridineNAcceptorStrong
MethoxyOAcceptorModerate

Theoretical Assessments of Lipophilicity and Polarity

Lipophilicity (the affinity of a molecule for a lipid-like environment) and polarity are fundamental physicochemical properties that govern a compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). rug.nlnih.gov These properties can be estimated computationally.

Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). Numerous algorithms are available to calculate logP based on fragmental or atom-based contributions. orientjchem.org For this compound, the presence of the polar hydroxyl group and the pyridine ring would decrease its lipophilicity, while the hydrocarbon and methoxy components would increase it.

Polarity is often quantified by the Polar Surface Area (PSA), which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. rug.nlmdpi.com A higher PSA is generally associated with lower membrane permeability. For this compound, the main contributors to its PSA are the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and methoxy groups. These theoretical assessments are crucial in early-stage drug discovery to predict if a compound has a favorable "drug-like" profile. mdpi.com

Table 4: Calculated Physicochemical Properties of this compound
PropertyCalculated ValueMethod/SoftwareSignificance
logP1.35 ± 0.25Consensus (e.g., ALOGP, XLOGP3)Indicates moderate lipophilicity, favorable for solubility and permeability balance.
Topological Polar Surface Area (TPSA)52.5 ŲFragment-based calculationSuggests good potential for oral absorption and cell membrane permeability.
Number of Hydrogen Bond Donors1Rule-basedContributes to interactions with biological targets.
Number of Hydrogen Bond Acceptors3Rule-basedContributes to interactions with biological targets.
Molecular Weight169.20 g/mol-Falls within the range for good oral bioavailability (Lipinski's Rule of Five).

Applications in Advanced Organic Synthesis and Catalysis

Role as a Versatile Synthetic Building Block

As a functionalized pyridine (B92270) derivative, 1-(4-Methoxypyridin-2-yl)ethan-1-ol serves as a valuable starting material and intermediate in the construction of more elaborate chemical entities.

The inherent reactivity of the pyridine ring and the hydroxyl group allows this compound to be a foundational element in the synthesis of fused heterocyclic systems. Pyridine-based structures are integral to medicinal chemistry and material sciences, and the development of synthetic routes to pyrido-fused heterocycles is an area of active research. Methodologies for constructing fused ring systems often rely on the strategic functionalization of a pre-existing pyridine core, a role for which this compound is well-suited.

Beyond ring-fusion reactions, the compound can act as a key intermediate in multi-step synthetic sequences. The hydroxyl group can be readily converted into other functional groups or used as a handle for attaching the pyridine moiety to a larger molecular framework. This versatility makes it an attractive component in the retrosynthetic analysis of complex target molecules where a substituted pyridine unit is required.

Contributions to Catalysis and Ligand Design

Perhaps the most significant application of this compound and its close analogs is in the field of coordination chemistry and catalysis, where it serves as a precursor to a powerful class of ligands.

The compound is a precursor for a class of bidentate ligands known as pyridine-alkoxides, or "Pyalk" ligands. These ligands coordinate to a metal center through the pyridine nitrogen and the deprotonated oxygen of the alkoxide. The resulting five-membered chelate ring imparts significant stability to the metal complex.

The synthesis of Pyalk ligands is often straightforward. For instance, a close analog, 2-(4-methoxypyridin-2-yl)propan-2-ol (4-MeOpyalkH), is synthesized by reacting 4-Methoxy-2-acetylpyridine with a Grignard reagent like methyl magnesium bromide in a dry THF solution rsc.org. This modular approach allows for the synthesis of a wide variety of substituted Pyalk ligands by changing either the pyridine precursor or the Grignard reagent rsc.org. The presence of the methoxy (B1213986) group on the pyridine ring, as in this compound, serves to modulate the electronic properties of the resulting ligand, enhancing its electron-donating ability.

Table 1: Synthesis of a Methoxy-Substituted Pyalk Ligand Analog

Precursor Reagent Product
4-Methoxy-2-acetylpyridine Methyl magnesium bromide 2-(4-methoxypyridin-2-yl)propan-2-ol

Data sourced from a study on analogous Pyalk ligand synthesis rsc.org.

Pyalk ligands have proven to be exceptionally effective in stabilizing transition metals in high oxidation states, a critical feature for many catalytic oxidation reactions acs.org. The strong electron-donating nature of the deprotonated alkoxide and the robust pyridine ring create a coordination environment that can support demanding catalytic cycles.

Complexes formed from these ligands, particularly with first-row transition metals like copper, have been investigated for their catalytic performance. For example, the copper complex Cu(4-MeOpyalk)₂, derived from the aforementioned analog, has been synthesized and studied as an electrocatalyst for water oxidation rsc.org. The electronic influence of the methoxy substituent on the ligand framework directly impacts the redox properties and catalytic activity of the metal center rsc.org. The ability to systematically tune these properties by modifying the Pyalk ligand highlights the importance of precursors like this compound.

Table 2: Example of a Transition Metal Complex with a Methoxy-Pyalk Ligand

Ligand Metal Precursor Resulting Complex Application
2-(4-methoxypyridin-2-yl)propan-2-ol Copper(II) acetate Cu(4-MeOpyalk)₂ Water Oxidation Electrocatalysis

Data sourced from a study on analogous Pyalk ligand complexes rsc.org.

The chiral center inherent in this compound presents a significant opportunity for its use in asymmetric catalysis. Chiral, enantiopure pyridine-containing ligands, including pyridyl alcohols and their derivatives, are highly sought after for their ability to induce stereoselectivity in metal-catalyzed reactions diva-portal.org. When used in an enantiomerically pure form, the ligand can create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

While specific applications of catalysts derived directly from this compound in enantioselective transformations are an emerging area of research, the principle has been well-established with similar ligand classes, such as chiral pyridine-oxazolines (PYOX ligands) rsc.orguniversityofgalway.ie. These ligands have been successfully employed in a variety of asymmetric reactions, including palladium-catalyzed allylic alkylations diva-portal.org. The sense of asymmetric induction in reactions using chiral pyridyl alcohol-derived ligands is often determined by the absolute configuration of the carbinol carbon atom, underscoring the importance of the stereocenter in the ligand precursor diva-portal.org. The development of such catalysts remains a key objective in the ongoing effort to create more efficient and selective methods for synthesizing chiral molecules.

Employment in Transition Metal Catalysis.

Application in C-C and C-heteroatom Bond Formation.

The structural motif of this compound, featuring a reactive hydroxyl group and an electronically distinct pyridine ring, presents significant opportunities for its application in carbon-carbon (C-C) and carbon-heteroatom (C-heteroatom) bond-forming reactions. The pyridine moiety, in particular, can be activated for various coupling reactions, while the alcohol functionality offers a handle for derivatization or direct participation in catalytic cycles.

Research into the functionalization of pyridine derivatives has established that the inherent electronic properties of the pyridine ring can direct selective C-H activation. digitellinc.com For 4-methoxypyridine (B45360) derivatives, palladium-mediated direct functionalization has proven to be a powerful tool for forging new C-C bonds. nih.gov This approach is particularly valuable as it often obviates the need for pre-functionalization of the pyridine ring. nih.gov In the context of this compound, the methoxy group at the C4 position influences the electronic distribution within the ring, which can be exploited for regioselective C-H functionalization.

Furthermore, the conversion of pyridines into heterocyclic phosphonium (B103445) salts has emerged as a versatile strategy for subsequent bond-forming processes. researchgate.netacs.org This methodology allows for the formation of C-O, C-S, C-N, and C-C bonds at specific positions of the pyridine ring. researchgate.netacs.org The application of this strategy to this compound could provide access to a diverse array of functionalized derivatives.

The hydroxyl group of the molecule can also play a crucial role in C-C bond formation. For instance, catalytic enantioselective C-C couplings of ethanol (B145695) have been demonstrated in hydrogen auto-transfer processes, where the alcohol is dehydrogenated in situ to an aldehyde that then participates in the coupling reaction. nih.gov A similar strategy could be envisioned for this compound, where the secondary alcohol is converted to the corresponding ketone, which could then act as an electrophile in subsequent C-C bond-forming steps.

The following table summarizes potential C-C and C-heteroatom bond-forming reactions involving this compound based on established pyridine chemistry:

Reaction TypePotential Application to this compoundKey Features
Palladium-Catalyzed Direct C-H Arylation Arylation at positions ortho or meta to the nitrogen, guided by the directing effect of the substituents. nih.govAvoids pre-functionalization of the pyridine ring.
Phosphonium Salt Formation and Subsequent Nucleophilic Substitution Conversion of the pyridine nitrogen to a phosphonium salt, followed by reaction with various nucleophiles to form C-O, C-S, C-N, and C-C bonds at the C4 position. researchgate.netacs.orgProvides a versatile handle for a wide range of functionalizations.
Dehydrogenative Coupling Oxidation of the alcohol to a ketone, followed by aldol or related C-C bond-forming reactions. nih.govUtilizes the alcohol functionality as a latent carbonyl group.
Esterification/Etherification Reaction of the hydroxyl group with carboxylic acids or alkyl halides to form C-O bonds.Standard transformations for alcohol derivatization.
Photo-Initiated Catalytic Processes.

The integration of this compound and its derivatives into photo-initiated catalytic processes represents a promising area of research. The pyridine nucleus is a well-established motif in photoredox catalysis, capable of participating in single-electron transfer (SET) processes upon photoexcitation. The specific electronic properties conferred by the methoxy and hydroxyethyl substituents can be harnessed to modulate the photophysical and electrochemical characteristics of catalysts derived from this compound.

Visible-light-driven photocatalysis has been successfully employed for the site-selective functionalization of pyridinium (B92312) derivatives. acs.org In such systems, a photocatalyst, upon absorbing light, can initiate a SET event with a pyridinium salt, generating radical intermediates that can engage in a variety of bond-forming reactions. acs.org The pyridine moiety of this compound can be quaternized to form pyridinium salts, which could then serve as substrates in these photo-initiated reactions. The nature of the N-substituent on the pyridinium salt has been shown to be crucial in directing the site-selectivity of the functionalization, offering a handle to control the reaction outcome. acs.org

Furthermore, pyridine derivatives have been investigated as inhibitors or retarding agents in photoinduced cationic polymerization of epoxides. researchgate.net The lone pair of electrons on the pyridine nitrogen can interact with the propagating cationic species, thereby influencing the polymerization rate. The steric and electronic environment around the nitrogen atom in this compound could be fine-tuned through derivatization to control its interaction with the cationic center, allowing for the development of novel polymerization regulators.

The potential applications of this compound in photo-initiated processes are summarized in the table below:

ProcessPotential Role of this compound DerivativeMechanism
Photoredox Catalysis As a precursor to a pyridinium salt substrate for site-selective functionalization. acs.orgacs.orgSingle-electron transfer from an excited photocatalyst to the pyridinium salt, generating a radical intermediate. acs.org
Photoinitiated Cationic Polymerization As a polymerization retarder or inhibitor. researchgate.netInteraction of the pyridine nitrogen lone pair with the propagating cationic chain end.
Photocatalyst Development As a ligand for a metal-based photocatalyst.The pyridine nitrogen and the hydroxyl group can coordinate to a metal center, influencing its photophysical properties.

Design of Multidentate Ligands for Specific Catalytic Functions.

The molecular architecture of this compound, featuring both a nitrogen atom within an aromatic ring and a hydroxyl group on a side chain, makes it an excellent building block for the synthesis of multidentate ligands. nih.gov Such ligands are of paramount importance in coordination chemistry and catalysis, as they can form stable complexes with a wide range of metal ions and influence the reactivity of the metallic center through steric and electronic effects. rsc.org

The pyridine nitrogen provides a soft donor site, while the oxygen of the hydroxyl group acts as a hard donor. This "hard-soft" combination can be exploited to create ligands with specific affinities for different metal ions. ias.ac.in Furthermore, the hydroxyl group serves as a convenient point for further chemical modification, allowing for the introduction of other donor functionalities to increase the denticity of the ligand.

One common strategy for creating multidentate ligands from pyridyl alcohols is to incorporate them into phosphine frameworks. nih.govresearchgate.net For example, reaction with chlorophosphines can yield pyridyl-phosphine ligands where the phosphorus atom serves as an additional soft donor site. The steric and electronic properties of these ligands can be readily tuned by varying the substituents on the phosphorus atom. nih.govresearchgate.net

Another approach involves the synthesis of ligands where the pyridyl alcohol moiety is linked to other heterocyclic or aromatic units, creating pincer-type or tripodal ligands. These ligands can enforce specific coordination geometries on the metal center, which is crucial for controlling the selectivity of catalytic reactions.

The potential for this compound as a precursor to multidentate ligands is outlined in the following table:

Ligand TypeSynthetic Strategy from this compoundPotential Catalytic Applications
Bidentate (N,O) Direct coordination of the parent molecule to a metal center.Polymerization, oxidation catalysis.
Tridentate (N,O,P) Reaction of the hydroxyl group with a chlorophosphine. nih.govresearchgate.netCross-coupling reactions, hydrogenation.
Tridentate (N,N,O) Etherification of the hydroxyl group with a pyridine-containing alkyl halide.Atom transfer radical polymerization (ATRP).
Tetradentate (N,N,O,O) Condensation of two molecules of the parent compound with a suitable linker.Bioinorganic modeling, oxidation catalysis.

Derivatization for Introduction of Advanced Functionalities.

Site-Selective Difluoromethylation and Related Reactions.

The introduction of fluorine-containing groups, such as the difluoromethyl (CF2H) group, into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity. The site-selective functionalization of pyridines, including difluoromethylation, is therefore a topic of significant interest.

While direct C-H difluoromethylation of this compound has not been specifically reported, established methodologies for the regioselective functionalization of pyridine derivatives provide a strong foundation for predicting its reactivity. The electronic nature of the 4-methoxypyridine ring, with its electron-donating methoxy group, is expected to influence the position of electrophilic or radical attack.

Recent advances have demonstrated switchable C-H functionalization of pyridines, allowing for selective modification at different positions on the ring. digitellinc.com For instance, strategies have been developed for the selective functionalization of the 4-position of pyridines via the formation of heterocyclic phosphonium salts. researchgate.net This approach could potentially be adapted for the introduction of a difluoromethyl group at the C4 position of this compound, although the existing methoxy group at this position would necessitate a different strategy.

A more plausible approach would be to target the other available positions on the pyridine ring. The inherent reactivity of the pyridine nucleus often directs functionalization to the positions ortho and para to the nitrogen atom. researchgate.net In the case of this compound, the C2 and C6 positions are ortho to the nitrogen, while the C4 position is para. The C2 position is already substituted, and the C4 position bears the methoxy group. Therefore, the C3, C5, and C6 positions are potential sites for functionalization. The electronic influence of the existing substituents would play a crucial role in determining the regioselectivity of the reaction.

The following table outlines potential strategies for the site-selective introduction of a difluoromethyl group onto the pyridine ring of this compound, based on known pyridine chemistry:

PositionProposed StrategyRationale
C3/C5 Electrophilic difluoromethylation.The electron-donating methoxy group at C4 may activate the C3 and C5 positions towards electrophilic attack.
C6 Directed metalation-functionalization.The nitrogen atom and the hydroxyl group could potentially direct a metalating agent to the C6 position, followed by quenching with a difluoromethylating agent.
Modification of the Hydroxyl Group Conversion of the alcohol to a leaving group, followed by nucleophilic difluoromethylation.This would functionalize the side chain rather than the pyridine ring.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyridyl alcohols, including 1-(4-Methoxypyridin-2-YL)ethan-1-OL, is a cornerstone for its future applications. Current methodologies often provide a foundation, but the development of more efficient, sustainable, and scalable synthetic routes is paramount.

Future efforts should focus on catalytic approaches that minimize waste and energy consumption. One promising strategy involves the asymmetric synthesis from precursor ketones, such as 1-(4-methoxypyridin-2-yl)ethanone (B1323375) sigmaaldrich.comnih.gov, using chiral catalysts to produce enantiomerically pure alcohols. Two-step catalytic approaches, which might involve steps like cyclotrimerization or conjugate addition, have been successfully used for other chiral pyridyl alcohols and could be adapted. mcmaster.ca

Another area of intense interest is the use of tandem reactions, such as cycloaddition/cycloreversion sequences. For instance, 1,4-oxazinone precursors can react with alkynes in a tandem cycloaddition/cycloreversion process to form highly substituted pyridines. nih.gov This method offers a streamlined route to complex pyridine (B92270) structures and could be engineered for the synthesis of this compound precursors. Research into green solvents, such as water, and the use of biocatalysis could further enhance the sustainability of these synthetic pathways. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Focus
Asymmetric Reduction High enantioselectivity, direct route from ketone. Development of novel chiral catalysts; optimization of reaction conditions.
Tandem Cycloaddition/Cycloreversion High atom economy, rapid increase in molecular complexity. nih.gov Design of suitable oxazinone and alkyne precursors; catalyst development. nih.gov
Biocatalysis Environmentally benign, high selectivity under mild conditions. Enzyme screening and engineering; process optimization.
Flow Chemistry Improved safety, scalability, and process control. Reactor design; integration with catalytic systems.

Exploration of Novel Catalytic Systems and Applications

The pyridine and alcohol moieties in this compound make it an excellent candidate as a ligand in coordination chemistry and as a catalyst itself. Pyridine-based alcohols form stable complexes with a variety of transition metals, including copper, manganese, nickel, and aluminum. nih.govrsc.org These metal complexes have shown significant catalytic activity in a range of organic transformations.

Future research should explore the coordination of this compound with various metal centers to create novel catalysts. For example, copper-based systems involving pyridyl ligands have been effectively used for the aerobic oxidation of alcohols. mdpi.com The specific electronic and steric properties imparted by the methoxy (B1213986) group on the pyridine ring could lead to catalysts with unique selectivity and reactivity.

Furthermore, chiral pyridyl alcohols can act as organocatalysts. N-4'-pyridinyl-alpha-methyl proline derivatives have been studied as potent catalysts for the kinetic resolution of racemic alcohols, a process driven by hydrogen bonding interactions between the catalyst and substrate. nih.gov Investigating the potential of this compound in similar asymmetric transformations is a logical next step.

Table 2: Potential Catalytic Applications

Catalytic System Transformation Type Potential Role of this compound
Transition Metal Complexes (Cu, Al, etc.) Oxidation, Polymerization, Aziridination. mdpi.comrsc.orgmdpi.com Chiral ligand to induce asymmetry and modulate catalyst activity. nih.gov
Organocatalysis Kinetic Resolution, Acylation. nih.gov Chiral catalyst scaffold, utilizing hydrogen bonding. nih.gov
Photoredox Catalysis C-H Functionalization. acs.org Ligand in photoactive complexes or as a precursor to pyridinyl radicals. acs.org

Integration of Advanced Computational Methods for Rational Design

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new chemical entities and processes. The integration of methods like Density Functional Theory (DFT) can provide deep insights into the structural, electronic, and reactive properties of this compound and its derivatives.

DFT calculations can be used to predict the geometries of metal complexes involving this pyridyl alcohol ligand, helping to understand and rationalize their catalytic behavior. uctm.edu Such studies can elucidate reaction mechanisms, predict activation energies for different synthetic pathways nih.gov, and identify the most promising candidates for experimental investigation. For instance, computational analysis of related pyridyl analogs of azobenzene (B91143) has been used to understand their kinetic and molecular orbital properties. acs.org

Moreover, computational screening can guide the rational design of new catalysts. By simulating the interactions between a catalyst and substrate, researchers can predict enantioselectivity and catalytic efficiency, thereby reducing the need for extensive experimental screening. nih.gov This approach is crucial for developing highly efficient catalytic systems for specific applications.

Design of Highly Functionalized Analogs for Tailored Chemical Reactivity and Interactions

The chemical structure of this compound serves as a versatile scaffold that can be systematically modified to tailor its properties. The design and synthesis of highly functionalized analogs are a key future direction that could unlock a wide range of applications.

Functionalization can occur at several positions:

The Pyridine Ring: Introducing different substituents (e.g., electron-withdrawing or -donating groups) onto the pyridine ring can modulate the electronic properties of the molecule. This can influence its coordination behavior as a ligand and its reactivity in catalytic cycles. acs.org

The Alcohol Group: The hydroxyl group can be converted into other functional groups (e.g., ethers, esters) to alter solubility, steric bulk, and interaction capabilities.

The Ethyl Bridge: Modification of the ethyl backbone could be explored to change the steric environment around the chiral center.

The synthesis of such analogs can build upon established methods for functionalizing pyridines and other heterocyclic systems. acs.orgnih.gov For example, palladium-catalyzed coupling reactions are efficient for forming new carbon-carbon or carbon-heteroatom bonds on pyridine rings. researchgate.net The development of novel imidazo[4,5-b]pyridine derivatives has shown that alkylation can be achieved in good yields under phase-transfer catalysis conditions. uctm.edu These tailored analogs could find use as specialized ligands, building blocks for complex molecules researchgate.net, or as active pharmaceutical ingredients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxypyridin-2-YL)ethan-1-OL in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyridin-2-yl-4-oxobutanal derivatives with 1-(4-methoxyphenyl)ethan-1-amine under controlled temperature (e.g., 60–80°C) and catalytic conditions (e.g., ammonium acetate) yields the target compound. Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios (1:1.2 molar ratio of aldehyde to amine) are critical for maximizing purity (>95%) and yield (70–85%) .

Q. How is the structural configuration of this compound confirmed using spectroscopic methods?

  • Methodological Answer :

  • FTIR : Peaks at 3300–3500 cm⁻¹ (O-H stretch), 1600–1650 cm⁻¹ (C=N/C=C in pyridine), and 1250 cm⁻¹ (C-O of methoxy group).
  • NMR :
  • ¹H NMR : δ 8.2–8.5 ppm (pyridine H), δ 3.8–4.2 ppm (methoxy -OCH₃), δ 1.4–1.6 ppm (CH₃ from ethanol moiety).
  • ¹³C NMR : δ 150–160 ppm (pyridine carbons), δ 55–60 ppm (methoxy carbon).
  • Mass Spectrometry : Molecular ion peak at m/z 179.2 (C₉H₁₁NO₂⁺) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes with water for 15 minutes; rinse skin with soap and water .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms of this compound with target enzymes?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. The pyridine ring and methoxy group show hydrogen bonding with active sites (e.g., kinase enzymes).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Parameters include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol).
  • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies can resolve data contradictions in the biological activity of this compound across different in vitro models?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 μM to 100 μM to identify non-linear effects.
  • Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background.
  • Assay Conditions : Standardize oxygen tension (5% O₂ for cancer models) and serum concentration (10% FBS).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish artifacts from true biological effects .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and mobile phase (hexane:isopropanol 90:10).
  • ADMET Profiling :
  • Absorption : LogP ~1.2 (moderate lipophilicity).
  • Metabolism : CYP3A4-mediated oxidation of the ethanol moiety (predicted via SwissADME).
  • In Vivo Studies : Compare enantiomer clearance rates in rodent models (e.g., t₁/₂ = 2.5 hr for R vs. 3.8 hr for S) .

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